molecular formula C10H11BrN2O2 B1406170 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one CAS No. 1556290-33-5

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one

Cat. No.: B1406170
CAS No.: 1556290-33-5
M. Wt: 271.11 g/mol
InChI Key: DEZUKDNIOOWSDY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone ring substituted with a 3-bromo-5-methoxyphenyl group

Preparation Methods

The synthesis of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 3-bromo-5-methoxyaniline with glyoxal in the presence of ammonia, leading to the formation of the imidazolidinone ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:

    1-(3-Chloro-5-methoxyphenyl)imidazolidin-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Methyl-5-methoxyphenyl)imidazolidin-2-one: Contains a methyl group instead of a bromine atom.

    1-(3-Bromo-4-methoxyphenyl)imidazolidin-2-one: The methoxy group is positioned differently on the phenyl ring.

Properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-15-9-5-7(11)4-8(6-9)13-3-2-12-10(13)14/h4-6H,2-3H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZUKDNIOOWSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2CCNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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